5-bromo-2-(5-butyl-2-pyridinyl)phenol
Description
5-Bromo-2-(5-butyl-2-pyridinyl)phenol is a brominated phenolic compound featuring a 5-butylpyridine substituent at the ortho position of the phenol ring. Key attributes likely include:
Properties
IUPAC Name |
5-bromo-2-(5-butylpyridin-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-3-4-11-5-8-14(17-10-11)13-7-6-12(16)9-15(13)18/h5-10,18H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNEIJHADQFDCAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CN=C(C=C1)C2=C(C=C(C=C2)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(5-butyl-2-pyridinyl)phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-(5-butyl-2-pyridinyl)phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated compounds. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
5-bromo-2-(5-butyl-2-pyridinyl)phenol has been extensively studied for its potential therapeutic applications in various fields:
Cancer Treatment: It has shown promise as an inhibitor of enzymes involved in cancer cell proliferation.
Cardiovascular Diseases: The compound’s anti-inflammatory and antioxidant properties make it a potential candidate for treating cardiovascular conditions.
Neurodegenerative Disorders: Its neuroprotective effects suggest potential use in treating diseases like Alzheimer’s and Parkinson’s.
Mechanism of Action
The mechanism of action of 5-bromo-2-(5-butyl-2-pyridinyl)phenol involves the inhibition of specific enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). COX-2 is involved in the production of prostaglandins, which play a role in inflammation. Inhibition of COX-2 can reduce inflammation. PDE4 is involved in the breakdown of cyclic adenosine monophosphate (cAMP), and its inhibition can increase cAMP levels, leading to anti-inflammatory and anti-proliferative effects.
Comparison with Similar Compounds
a. Nickel(II) Complexes with Cyclopentyl/IsoPropyl Substituents
- Structure: Derived from 5-bromo-2-((cyclopentylimino)methyl)phenol and 5-bromo-2-(((2-(isopropylamino)ethyl)imino)methyl)phenol.
- Applications : Antimicrobial activity against E. coli and C. albicans due to octahedral Ni(II) coordination enhancing ligand bioactivity .
- Comparison : Bulkier substituents (e.g., isopropyl) may improve membrane penetration compared to the parent compound’s butyl chain .
2.3. Hydrazone Derivatives
5-Bromo-2-[1-[(4-Fluorophenyl)Hydrazono]Propyl]Phenol
- Structure : Hydrazone linkage to 4-fluorophenyl.
- Applications: No direct data, but hydrazones generally exhibit antitumor or antiviral activity. The fluorophenyl group may enhance bioavailability via halogen bonding .
2.4. Pyridine Derivatives
a. 5-Bromo-2-Phenylbenzimidazole
b. 5-Bromo-N-Phenyl-2-Pyridinamine
- Structure : Pyridinamine with bromo and phenyl groups.
- Applications : Pharmaceutical intermediate; amine group facilitates functionalization for drug discovery .
Comparative Data Table
Key Findings and Trends
- Substituent Effects: Bulky alkyl chains (e.g., butyl) enhance hydrophobicity, while aromatic groups (quinoline, benzimidazole) improve π-interactions for corrosion inhibition or bioactivity.
- Electronic Properties : Bromine and pyridine/pyrimidine rings lower electron density, facilitating metal coordination or charge transfer in inhibitors .
- Environmental Sensitivity : Ionization constants and stability vary significantly with microenvironment, critical for applications in membranes or biological systems .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
